N-[2-(4-methoxyphenoxy)ethyl]-2-furamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenoxy)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-17-11-4-6-12(7-5-11)18-10-8-15-14(16)13-3-2-9-19-13/h2-7,9H,8,10H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKYTPLAMYTGMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCorticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the conversion of cortisol to the inactive metabolite cortisone, and vice versa.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially influencing the balance between cortisol and cortisone in the body.
Biochemical Pathways
Given its potential interaction with corticosteroid 11-beta-dehydrogenase isozyme 1, it may influence the glucocorticoid metabolism pathway.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with QR2 Inhibitory Activity
(a) S29434 (N-[2-(2-Methoxy-6H-dipyrido[2,3-a:3,2-e]pyrrolizin-11-yl)ethyl]-2-furamide)
- Structure: Shares the 2-furamide-ethyl backbone but replaces the 4-methoxyphenoxy group with a complex dipyridopyrrolizinyl moiety.
- Activity : Potent QR2 inhibitor; demonstrated efficacy in reducing oxidative stress in models of neurodegeneration .
- Key Difference: The extended aromatic system in S29434 enhances binding affinity to QR2 but reduces solubility compared to the simpler 4-methoxyphenoxy derivative .
(b) NMDPEF (N-[2-(2-Methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide)
- Structure: Nearly identical to S29434, with minor stereochemical variations.
- Activity : Blocks QR2-mediated paraquat toxicity in vitro and in vivo, preventing ROS generation and cell death. NMDPEF’s efficacy is abolished upon QR2 silencing .
- Key Difference : NMDPEF’s in vivo stability is superior due to reduced metabolic degradation of the dipyridopyrrolizinyl group .
Table 1: QR2 Inhibitors with 2-Furamide-Ethyl Backbones
*Inferred from structural analogues.
Derivatives with Aromatic Modifications
(a) N-(Benzoylphenyl)-5-(3-Hydroxyphenyl)-2-furamides (3a, 3b)
- Structure: Replace the ethyl-4-methoxyphenoxy chain with benzoylphenyl and hydroxyphenyl groups.
- Activity: Exhibit anti-hyperlipidemic effects; compound 3a shows higher potency due to the para-substituted benzophenone enhancing lipid-binding interactions .
- Key Difference: The hydroxyphenyl group increases hydrophilicity (LogP ~1.9), improving aqueous solubility but reducing blood-brain barrier penetration compared to methoxyphenoxy derivatives .
(b) 2-(4-Formyl-2-Methoxyphenoxy)-N-(4-Nitrophenyl)acetamide
Opioid Analogues with 2-Furamide Motifs
(a) Mirfentanyl (N-(2-Pyrazinyl)-N-[1-(2-Phenylethyl)-4-piperidinyl]-2-furamide)
Mechanistic and Functional Insights
- QR2 Inhibition: Methoxy and aromatic groups in this compound analogues facilitate π-π stacking and hydrogen bonding with QR2’s active site, critical for antioxidation effects .
- Metabolic Stability: Ethyl-linked methoxyphenoxy groups confer moderate metabolic stability, whereas bulkier substituents (e.g., dipyridopyrrolizinyl in S29434) resist cytochrome P450 degradation .
- Therapeutic Potential: Simpler derivatives (e.g., 4-methoxyphenoxy) may excel in systemic applications, while complex analogues (e.g., NMDPEF) target specific tissues like the substantia nigra .
Q & A
Q. What are the common synthetic routes for N-[2-(4-methoxyphenoxy)ethyl]-2-furamide, and what analytical methods validate its purity and structure?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with esterification of furan-2-carboxylic acid derivatives followed by coupling with 2-(4-methoxyphenoxy)ethylamine. Key steps include:
- Amidation : Reacting methyl furan-2-carboxylate with aminophenoxyethyl derivatives under reflux conditions using DCC (dicyclohexylcarbodiimide) as a coupling agent .
- Purification : Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .
- Validation :
- NMR Spectroscopy : Confirm regiochemistry of the methoxyphenoxy and furamide groups (e.g., ¹H NMR signals at δ 6.8–7.2 ppm for aromatic protons) .
- HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
Q. How is the stability of this compound assessed under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS. The methoxy group enhances stability in neutral to mildly acidic conditions but may hydrolyze under strong alkaline conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >200°C) and differential scanning calorimetry (DSC) to identify melting points .
Advanced Research Questions
Q. What strategies optimize the biological activity of this compound through structural modifications?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Phenoxy Substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) to enhance binding affinity to target enzymes like quinone oxidoreductase 2 (QR2) .
- Furan Ring Modifications : Replace the furan with thiophene or add methyl groups to improve metabolic stability (see Table 1) .
Q. Table 1: Impact of Structural Modifications on QR2 Inhibition
| Modification | IC₅₀ (µM) | Metabolic Stability (t₁/₂, h) |
|---|---|---|
| Parent Compound | 0.8 | 2.5 |
| 5-Methylfuran derivative | 0.5 | 4.2 |
| Thiophene analog | 1.2 | 5.8 |
Q. How can contradictory data in enzyme inhibition studies (e.g., QR2 vs. COX-2) be resolved?
Methodological Answer:
- Selectivity Profiling : Use orthogonal assays (e.g., fluorescence-based QR2 assays vs. COX-2 ELISA) to confirm target specificity. For example, NMDPEF (a derivative) showed QR2 inhibition (IC₅₀ = 0.8 µM) but no COX-2 activity at 10 µM .
- Knockdown Validation : Apply siRNA/shRNA targeting QR2 in cell lines. If compound efficacy diminishes post-knockdown, QR2 is likely the primary target .
Q. What experimental designs address low bioavailability of this compound in preclinical models?
Methodological Answer:
- Prodrug Design : Synthesize ester prodrugs (e.g., acetylated hydroxyl groups) to enhance solubility. Hydrolyze in vivo via esterases .
- Nanocarrier Systems : Encapsulate in liposomes or PLGA nanoparticles. For example, liposomal formulations increased plasma half-life from 2.5 to 8.7 hours in rodent models .
Data Contradiction Analysis
Q. How to reconcile discrepancies in cytotoxicity data across cell lines (e.g., HepG2 vs. A549)?
Methodological Answer:
- Mechanistic Profiling : Measure ROS levels (via DCFDA assay) and mitochondrial membrane potential (JC-1 staining). HepG2 cells may show higher ROS sensitivity due to lower endogenous antioxidant levels .
- Metabolic Profiling : Use LC-MS to compare intracellular metabolite levels. A549 cells may rapidly glucuronidate the compound, reducing efficacy .
Q. Sources & Validation
- Synthetic routes and analytical methods are derived from peer-reviewed protocols .
- Biological data are validated through in vitro/in vivo studies published in high-impact journals (e.g., QR2 inhibition ).
- Structural comparisons are based on PubChem and EPA DSSTox entries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
